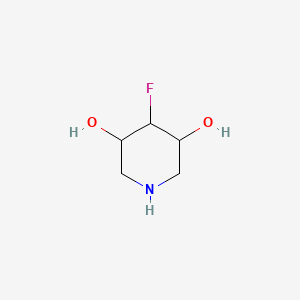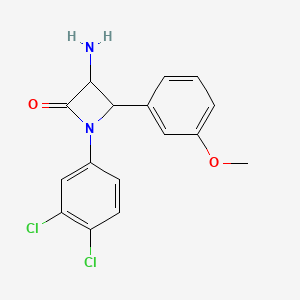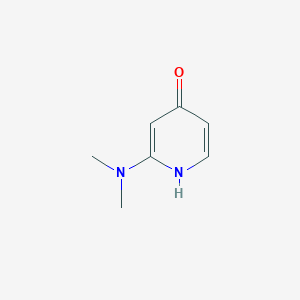
2-Dimethylaminopyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dimethylaminopyridin-4-ol is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyridine, featuring a dimethylamino group at the 2-position and a hydroxyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Dimethylaminopyridin-4-ol typically involves the reaction of 2-chloropyridine with dimethylamine, followed by hydrolysis to introduce the hydroxyl group at the 4-position. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Dimethylaminopyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming 2-dimethylaminopyridine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of 2-dimethylaminopyridine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Dimethylaminopyridin-4-ol has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in acylation and alkylation reactions.
Biology: The compound is studied for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Dimethylaminopyridin-4-ol involves its ability to act as a nucleophile due to the presence of the dimethylamino group. This nucleophilicity allows it to participate in various chemical reactions, including nucleophilic substitution and catalysis. The hydroxyl group at the 4-position also contributes to its reactivity by forming hydrogen bonds and facilitating interactions with other molecules .
Comparison with Similar Compounds
2-Dimethylaminopyridine: Lacks the hydroxyl group at the 4-position, making it less reactive in certain reactions.
4-Dimethylaminopyridine: Similar structure but with the dimethylamino group at the 4-position instead of the 2-position.
2-Aminopyridine: Contains an amino group instead of a dimethylamino group, leading to different reactivity and applications
Uniqueness: 2-Dimethylaminopyridin-4-ol is unique due to the presence of both the dimethylamino and hydroxyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications .
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-(dimethylamino)-1H-pyridin-4-one |
InChI |
InChI=1S/C7H10N2O/c1-9(2)7-5-6(10)3-4-8-7/h3-5H,1-2H3,(H,8,10) |
InChI Key |
DDACVYQISSURJG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=O)C=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}pyrrolidine](/img/structure/B14772552.png)
![oxygen(2-);4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);tetrahydroxide](/img/structure/B14772554.png)
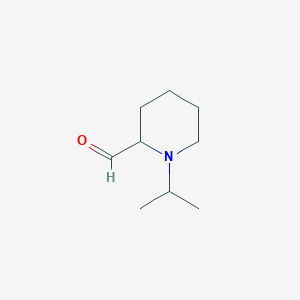
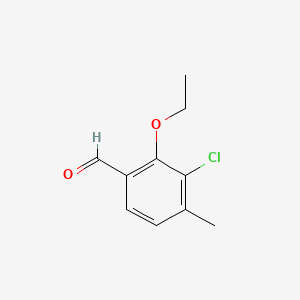
![Tert-butyl 3-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14772563.png)
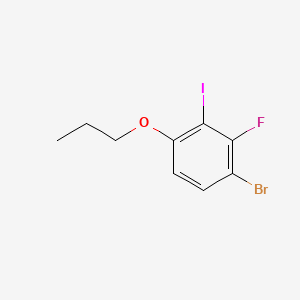
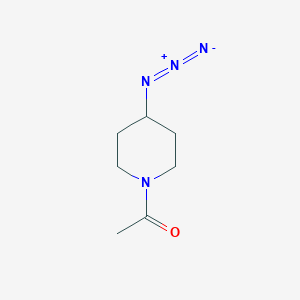
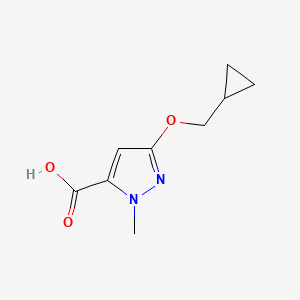

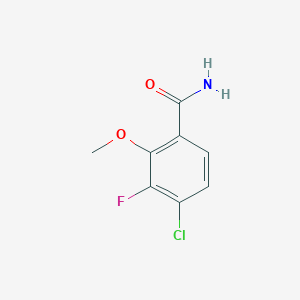

![3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B14772612.png)
